molecular formula C16H12N2 B1624916 5-Phenyl-2,3'-bipyridine CAS No. 340026-73-5

5-Phenyl-2,3'-bipyridine

Cat. No.: B1624916
CAS No.: 340026-73-5
M. Wt: 232.28 g/mol
InChI Key: YDLRCXFTSQZNGT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Phenyl-2,3’-bipyridine is approximately .

Scientific Research Applications

Synthesis and Structural Studies

5-Phenyl-2,3'-bipyridine has been used in the synthesis of various complexes. For instance, it's utilized in the preparation of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, demonstrating significant redox and absorption properties and luminescence from 3MLCT levels both at 77 K and 298 K (Neve et al., 1999).

Photophysical Properties and Sensing Applications

This compound derivatives have shown potential in applications like luminescence, anion sensing, and metal ion binding. For instance, molecules containing this derivative and their Pt(II) complexes respond to fluoride ions in both absorption and emission modes. The specific geometric arrangement of these molecules significantly impacts their photophysical responses (Sun & Wang, 2010).

Fungicidal Activity

One notable application of this compound is in the agricultural sector. It has been found to exhibit strong preventative and curative fungicidal activity against specific plant diseases, such as wheat powdery mildew and wheat leaf rust (Kelly‐Basetti et al., 1995).

Cation Binding and Luminescence Studies

This compound has been integrated into gold(I) complexes, where it contributed to the design of compounds characterized by their UV-Vis absorption and emission characteristics. These studies are supported by DFT calculations, highlighting the role of gold(I) ions in modifying the luminescence characteristics of species upon binding with analyte cations (Solovyev et al., 2018).

Coordination Chemistry and Crystal Structure Analysis

This compound is also significant in the study of coordination chemistry. For example, its derivatives have been used in synthesizing ruthenium(II) polypyridyl complexes. The influence of substituted phen on electron delocalization and ligand-ligand interactions has been a subject of interest in such studies (Ye et al., 1999).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, a fluorescent bipyridine derivative has been synthesized for potential application in determining trace Zn2+ ion in water. This highlights its role in developing sensitive and selective probes for metal ions in aqueous solutions (Kong et al., 2013).

Properties

IUPAC Name

5-phenyl-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-8-9-16(18-12-14)15-7-4-10-17-11-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLRCXFTSQZNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467626
Record name 5-PHENYL-2,3'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340026-73-5
Record name 5-PHENYL-2,3'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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